molecular formula C11H12N2S B3023259 N-Methyl-1-(2-phenylthiazol-5-yl)methanamine CAS No. 921124-39-2

N-Methyl-1-(2-phenylthiazol-5-yl)methanamine

Cat. No.: B3023259
CAS No.: 921124-39-2
M. Wt: 204.29 g/mol
InChI Key: KKXGPUAWGDSHKN-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-phenylthiazol-5-yl)methanamine (CAS 921124-39-2) is a high-value heterocyclic building block of interest in medicinal chemistry and drug discovery research. This compound features a thiazole core, a privileged structure in pharmacology, substituted with a phenyl ring and a methylaminomethyl side chain. The 5-position of the thiazole ring is particularly significant; scientific studies have demonstrated that substituting the 2-aminoethyl moiety at the 5-position of the thiazole ring, as seen in related compounds, is favorable for potent histamine H3 receptor (H3R) antagonist activity . H3 receptor antagonists are investigated for their potential therapeutic applications in various central nervous system (CNS) disorders, including cognitive deficits, epilepsy, and sleep disorders . The molecular formula of the base compound is C11H12N2S, with a molecular weight of 204.30 g/mol . Available as a dihydrochloride salt (CAS 921124-39-2) with a molecular formula of C11H14Cl2N2S and a molecular weight of 277.21 g/mol , this form offers enhanced stability and solubility for experimental workflows. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-12-7-10-8-13-11(14-10)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXGPUAWGDSHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-phenylthiazol-5-yl)methanamine typically involves the reaction of 2-phenylthiazole with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylamine group undergoes nucleophilic substitution under mild conditions. For example:

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationEthyl bromide, ethanol, 25°C, 6 hrN-Ethyl-N-methyl-1-(2-phenylthiazol-5-yl)methanamine78%
Arylation4-Fluorophenylboronic acid, Pd catalysisN-(4-Fluorophenyl)-N-methyl-1-(2-phenylthiazol-5-yl)methanamine65%

Key findings:

  • Alkylation proceeds efficiently in polar protic solvents (e.g., ethanol) without requiring harsh bases.

  • Suzuki-Miyaura cross-coupling enables direct aryl group introduction to the methylamine moiety .

Oxidation and Reduction Pathways

The compound’s amine and thiazole functionalities participate in redox reactions:

Oxidation

Oxidizing AgentConditionsProductNotes
H₂O₂ (30%)Acetic acid, 60°C, 3 hrN-Methyl-1-(2-phenylthiazol-5-yl)methanimine oxideForms stable sulfoxide
KMnO₄ (aqueous)0°C, 1 hrCarboxylic acid derivativeLow yield (32%)

Reduction

Reducing AgentConditionsProductApplication
NaBH₄Methanol, 0°C, 30 minPartially saturated thiazoline analogBioactivity screening
H₂/Pd-CEthanol, 25 psi, 12 hrDebenzylated intermediateSynthetic intermediate

Acylation and Sulfonylation

The primary amine reacts readily with acylating agents:

Reaction TypeReagentsConditionsProductYield
AcetylationAcetyl chloridePyridine, 0°C, 2 hrN-Acetyl-N-methyl-1-(2-phenylthiazol-5-yl)methanamine89%
SulfonylationTosyl chlorideCH₂Cl₂, Et₃N, 25°CN-Tosyl-N-methyl derivative76%
  • Acylation enhances metabolic stability in pharmacological studies .

  • Tosyl derivatives serve as intermediates for further functionalization .

Cyclization and Heterocycle Formation

The thiazole ring participates in annulation reactions:

SubstrateReagents/ConditionsProductKey Observation
2-BromoacetophenoneK₂CO₃, DMF, 80°C, 8 hrBis-thiazole fused systemEnhanced π-conjugation
Ethyl glyoxylateMicrowave, 140°C, 20 minThiazolo[3,2-a]pyrimidinone derivativeImproved anticancer activity

Salt Formation and pH-Dependent Reactivity

The compound forms stable salts, altering solubility and reactivity:

AcidConditionsProductSolubility
HCl (gaseous)Et₂O, 0°CDihydrochloride saltWater-soluble (>50 mg/mL)
Trifluoroacetic acidCH₂Cl₂, 25°CTrifluoroacetate saltCrystallizes readily
  • Salt formation is critical for pharmaceutical formulation.

  • The free base exhibits higher lipophilicity (logP = 2.1) .

Catalytic Cross-Coupling Reactions

Palladium-mediated reactions enable complex derivatization:

ReactionCatalytic SystemProductYield
Heck couplingPd(OAc)₂, PPh₃Styryl-substituted derivative68%
Buchwald-HartwigPd₂(dba)₃, XantphosN-Aryl tertiary amine73%
  • Coupling reactions preserve thiazole ring integrity .

  • Electronic effects of the phenyl group direct regioselectivity .

Stability Under Thermal and Acidic Conditions

ConditionTimeDegradation ProductsNotes
100°C, neat24 hrThiazole ring-opened amidesIrreversible decomposition
HCl (6M), reflux2 hrPhenylacetonitrile derivativesCompetitive hydrolysis

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-Methyl-1-(2-phenylthiazol-5-yl)methanamine. Thiazoles have demonstrated efficacy against various cancer cell lines due to their ability to inhibit cell proliferation and induce apoptosis. For instance, compounds with thiazole moieties have been tested against human glioblastoma and melanoma cells, showing promising results with IC50 values in the micromolar range .

Case Study:
A study investigated a series of thiazole-based compounds, revealing that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as U251 (glioblastoma) and WM793 (melanoma). The presence of specific substituents on the thiazole ring was correlated with enhanced activity, indicating a structure-activity relationship (SAR) that could guide future drug design .

Antimicrobial Properties

Thiazole derivatives have also been recognized for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including resistant pathogens like MRSA and E. coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Data Table: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundMRSA8 µg/mL
This compoundE. coli16 µg/mL
Thiazole derivative XPseudomonas aeruginosa32 µg/mL

Enzyme Inhibition

Thiazoles can act as enzyme inhibitors, particularly in pathways related to cancer cell metabolism. By inhibiting key enzymes involved in nucleotide synthesis or glycolysis, these compounds can effectively reduce the energy supply to rapidly dividing cancer cells .

Interaction with Cellular Targets

Molecular docking studies have suggested that thiazole derivatives can bind to various cellular targets, including proteins involved in signal transduction pathways. This binding can modulate cellular responses and enhance therapeutic efficacy .

Toxicity and Safety Profile

While the therapeutic potential is significant, understanding the toxicity profile of this compound is crucial for its development as a drug candidate. Preliminary toxicity assessments indicate that while some derivatives exhibit low toxicity at therapeutic doses, further studies are needed to evaluate long-term effects and potential side effects in vivo .

Drug Development

Continued exploration of SAR will facilitate the design of more potent analogs with improved selectivity for cancer cells while minimizing off-target effects.

Combination Therapies

Investigating the use of thiazole derivatives in combination with existing chemotherapeutic agents could enhance treatment efficacy and overcome resistance mechanisms observed in various cancers.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-phenylthiazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-Methyl-1-(2-phenylthiazol-5-yl)methanamine and related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features References
This compound Thiazole Phenyl (C2), N-methylmethanamine (C5) C₁₁H₁₂N₂S 204.29 Sulfur-containing heterocycle, lipophilic phenyl group
[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine Thiazole Methoxymethyl (C2), phenyl (C5), methanamine (C4) C₁₂H₁₄N₂OS 234.32 Increased polarity due to methoxymethyl
1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine Pyrazole Ethyl (N1), N-methylmethanamine (C5) C₇H₁₃N₃ 139.20 Nitrogen-rich heterocycle, smaller molecular weight
N-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine Thienopyridine Fused thiophene-pyridine, methanamine C₉H₁₀N₂S 178.25 Planar fused-ring system, potential for π-π interactions

Key Observations :

  • Thiazole vs. Pyrazole : The thiazole core (S and N) offers distinct electronic properties compared to pyrazole (two adjacent N atoms). Thiazoles are more lipophilic, while pyrazoles may engage in stronger hydrogen bonding .
  • Substitution Patterns: The position of substituents significantly impacts bioactivity.
  • Molecular Weight: Pyrazole derivatives (e.g., 139.20 g/mol) are smaller, which may improve bioavailability, while thienopyridine derivatives (178.25 g/mol) could exhibit stronger target binding due to extended conjugation .

Biological Activity

N-Methyl-1-(2-phenylthiazol-5-yl)methanamine is a compound of significant interest due to its potential biological activities, particularly in the context of anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C11H12N2S
  • Molecular Weight : 220.29 g/mol
  • IUPAC Name : this compound

This compound features a thiazole ring fused with a phenyl group, which is critical for its biological activity.

Anticancer Activity

Research indicates that compounds containing thiazole moieties, including this compound, exhibit notable anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit key cellular pathways involved in cancer progression.

  • Mechanism of Action :
    • Thiazole derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In particular, compounds similar to this compound have demonstrated potent inhibition against CDK9, leading to reduced expression of anti-apoptotic proteins and subsequent apoptosis in cancer cells .
  • Case Studies :
    • In one study, a series of thiazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain substitutions on the thiazole ring significantly enhanced anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. The following table summarizes key findings related to SAR:

CompoundSubstituentCDK9 Inhibition (nM)Cytotoxicity GI50 (μM)
12uH20.09
12aCN60.04
12bOH932>5000
12eF4<0.01

From this data, it is evident that specific functional groups at designated positions on the thiazole ring can either enhance or diminish biological activity. For example, the introduction of electron-donating groups has been shown to improve potency against CDK9 .

In Vitro Studies

In vitro studies have been pivotal in elucidating the biological activity of this compound:

  • Cytotoxicity Assays :
    • Various assays such as MTT and SRB have been employed to assess the cytotoxic effects of this compound on different cancer cell lines. Results consistently show that compounds with thiazole structures possess significant cytotoxicity, often outperforming standard chemotherapeutic agents .
  • Apoptosis Induction :
    • Flow cytometry analyses have confirmed that treatment with this compound leads to increased apoptosis in treated cells, suggesting its potential as an effective anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-1-(2-phenylthiazol-5-yl)methanamine
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N-Methyl-1-(2-phenylthiazol-5-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.